tert-Butyl 5'-amino-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-aminospiro[1H-2-benzofuran-3,3'-azetidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,3)20-13(18)17-8-15(9-17)12-5-4-11(16)6-10(12)7-19-15/h4-6H,7-9,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOBZRKCBPWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-amino-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method is efficient and environmentally benign, producing the desired spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production of spirocyclic compounds like tert-Butyl 5’-amino-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate often involves scalable and cost-effective synthetic routes. These methods may include the use of catalysts such as montmorillonite K-10, ZrOCl2−8H2O, and silica-supported Preyssler nanoparticles to facilitate condensation and lactonization reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-amino-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
tert-Butyl 5’-amino-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.
Industry: It can be used in the production of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-amino-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as spiro[indole-3,2’-pyrrolo[2,3-c]pyrrole]-2,4’-diones and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile .
Uniqueness
What sets tert-Butyl 5’-amino-3’H-spiro[azetidine-3,1’-isobenzofuran]-1-carboxylate apart is its specific combination of functional groups and the presence of the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
